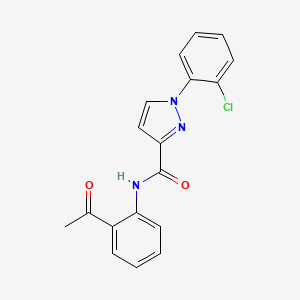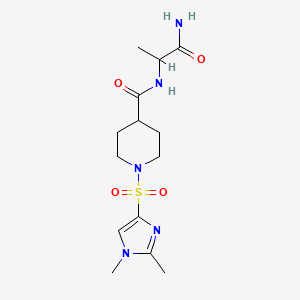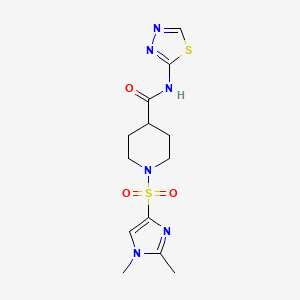
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide, also known as ACPD, is a pyrazole derivative that has been extensively studied for its potential use in scientific research. ACPD has been shown to have various biochemical and physiological effects, and its mechanism of action has been widely investigated.
Wirkmechanismus
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide acts as an agonist of mGluRs, specifically mGluR1 and mGluR5. Activation of these receptors leads to the inhibition of adenylate cyclase and the subsequent reduction of cyclic AMP levels. This results in the modulation of various intracellular signaling pathways, leading to changes in synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity and the regulation of neuronal excitability. It has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has also been shown to reduce the release of glutamate and other neurotransmitters, leading to a reduction in excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide in lab experiments is its ability to specifically activate mGluRs, leading to the modulation of glutamatergic neurotransmission. However, N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has been shown to have off-target effects, leading to the activation of other receptors and signaling pathways. Additionally, N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has a relatively short half-life, which can limit its use in long-term experiments.
Zukünftige Richtungen
Further research is needed to fully understand the potential of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide as a modulator of glutamatergic neurotransmission. Future studies could investigate the effects of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide on different types of synapses and neuronal circuits. Additionally, the development of more selective mGluR agonists could help to reduce the off-target effects of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide and other compounds. Finally, the potential therapeutic applications of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide and other mGluR agonists should be further explored, particularly in the treatment of neurological and psychiatric disorders.
Synthesemethoden
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 2-acetylphenylhydrazine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-methyl-2-pyrazolin-5-one. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has been used in various scientific research studies due to its potential as a modulator of glutamatergic neurotransmission. It has been shown to activate metabotropic glutamate receptors (mGluRs) and can be used to study the effects of mGluRs on synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12(23)13-6-2-4-8-15(13)20-18(24)16-10-11-22(21-16)17-9-5-3-7-14(17)19/h2-11H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHSUWOYLDMUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7536209.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7536221.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)



![N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7536273.png)
![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B7536274.png)
![2-(benzimidazol-1-yl)-1-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7536284.png)



![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7536314.png)